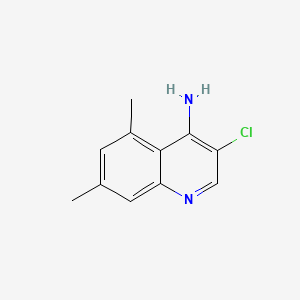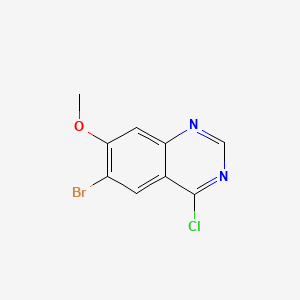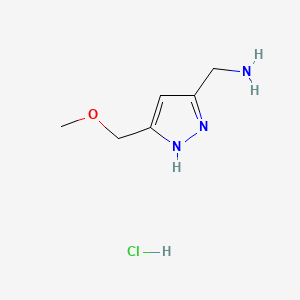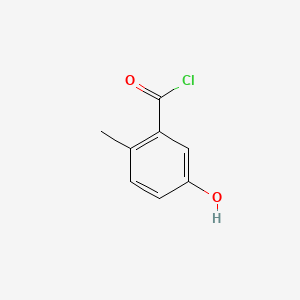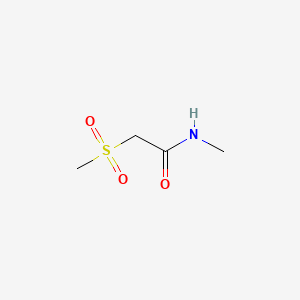
N-Methyl-2-(methylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-2-(methylsulfonyl)acetamide” is a chemical compound with the molecular formula C4H9NO3S . It has a molecular weight of 151.19 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N-Methyl-2-(methylsulfonyl)acetamide” is1S/C4H9NO3S/c1-5-4(6)3-9(2,7)8/h3H2,1-2H3,(H,5,6) . The SMILES string representation is S(=O)(CC(=O)NC)C . Physical And Chemical Properties Analysis
“N-Methyl-2-(methylsulfonyl)acetamide” is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Biological Evaluation
N-Methyl-2-(methylsulfonyl)acetamide derivatives have been synthesized and evaluated for their biological activities. For instance, a series of methylsulfonyl and sulfamoyl acetamides were synthesized and shown to selectively inhibit the cyclooxygenase-2 (COX-2) isoform, demonstrating good COX-2 inhibition and desirable analgesic activity in vivo (Consalvi et al., 2015). This research highlights the potential of these compounds in the development of new analgesic drugs.
Antioxidant Activities
Acetamidomethylsulfonyl bis heterocycles have been synthesized and tested for their antioxidant activity. Compounds such as oxazolyl-1,3,4-oxadiazoles, thiazolyl-1,3,4-oxadiazoles, and imidazolyl-1,3,4-oxadiazoles showed excellent radical-scavenging activity, with some displaying greater activity than the standard ascorbic acid, suggesting potential applications in oxidative stress-related conditions (Mahaboob Basha et al., 2013).
Antimicrobial Evaluation
Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited promising antibacterial and antifungal activities, indicating their potential as new antimicrobial agents (Darwish et al., 2014).
Molecular Docking and Enzyme Inhibitory Activities
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds were synthesized and evaluated for their inhibitory potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Some compounds demonstrated good activity, highlighting the importance of structure-activity relationships and molecular docking in developing enzyme inhibitors (Virk et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-methyl-2-methylsulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-5-4(6)3-9(2,7)8/h3H2,1-2H3,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWDEYYRNRRCHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(methylsulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)
![[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid](/img/structure/B567264.png)
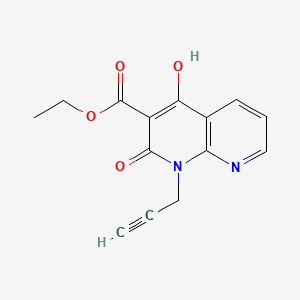
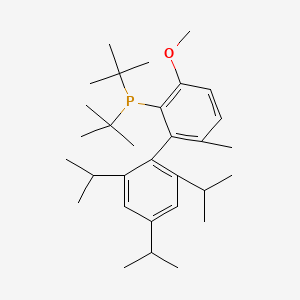

![1'-Benzyl-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidin]-4(5H)-one](/img/structure/B567269.png)

